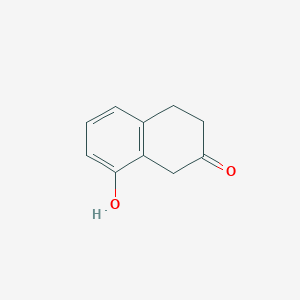

8-Hydroxy-2-tetralone

Descripción general

Descripción

8-Hydroxy-2-tetralone is a chemical compound that belongs to the tetralone family. It is also known as 8-Hydroxy-3,4-dihydronaphthalen-2(1H)-one . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of 8-Hydroxy-2-tetralone is C10H10O2 . It has a molecular weight of 162.19 .Physical And Chemical Properties Analysis

8-Hydroxy-2-tetralone has a density of 1.106 g/mL at 25 °C . The boiling point is 131 °C/11 mmHg, and the melting point is 18 °C .Aplicaciones Científicas De Investigación

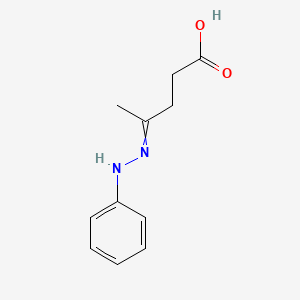

Synthesis of Hydroxyquinones

8-Hydroxy-2-tetralone is a type of hydroxyquinone, which is a class of quinoid compounds. Hydroxyquinones have hydroxy groups directly attached to the quinone ring . They are found in nature in great variety and exhibit interesting biological activity . The synthesis of hydroxyquinones involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .

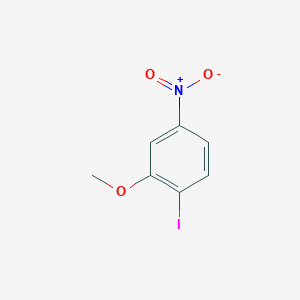

Synthesis of 8-Methoxy-1-Tetralone

8-Hydroxy-2-tetralone can be used in the synthesis of 8-methoxy-1-tetralone . This compound has been utilized as a starting material for the synthesis of various organic compounds . The synthesis involves several named organic reactions .

Plant Growth Inhibitor

4,8-dihydroxy-l-tetralone (4,8-DHT), an allelochemical isolated from the outer bark of Carya cathayensis, acts as a plant growth inhibitor . This suggests that 8-Hydroxy-2-tetralone could potentially have similar applications in the field of agriculture or horticulture.

Synthesis of Natural and Non-Natural Products

Substituted 1-tetralones, which include 8-Hydroxy-2-tetralone, have played an important role in the synthesis of natural and non-natural products . These compounds have been used as starting materials for the synthesis of various organic compounds .

Synthesis of Antitumor Antibiotics

8-Hydroxy-2-tetralone has been used for the synthesis of antitumor antibiotic (±) spiroxin C . This suggests that it could potentially be used in the development of new cancer treatments.

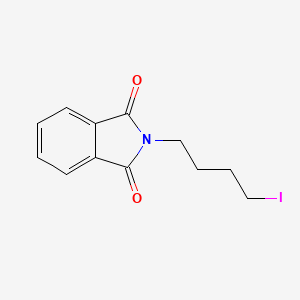

Synthesis of Human Blood Metabolites

8-Hydroxy-2-tetralone has been utilized as a starting material for the synthesis of ARQ-501 (β -lapchone) human blood metabolites . This suggests potential applications in the field of medicine and pharmacology.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-hydroxy-2-tetralone, exhibit a wide range of biological activities . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that 8-Hydroxy-2-tetralone might interact with its targets in a similar manner, forming complexes that result in changes to the target’s function.

Biochemical Pathways

8-hydroxyquinolines have been shown to affect various biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 8-Hydroxy-2-tetralone might also influence multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A study on 4-hydroxy-α-tetralone, a related compound, showed significant inhibition of tnf-α, suggesting potential bioavailability .

Result of Action

Compounds containing the 8-hq moiety have been shown to have therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 8-Hydroxy-2-tetralone might also have significant molecular and cellular effects.

Action Environment

For example, certain types of occupational exposure may cause oxidative stress, which could potentially influence the action of 8-Hydroxy-2-tetralone .

Propiedades

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUSBJBOSIRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342011 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-2-tetralone | |

CAS RN |

53568-05-1 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

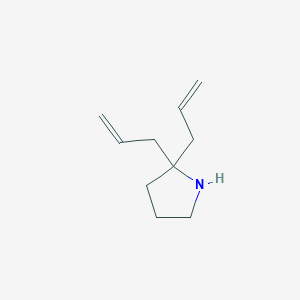

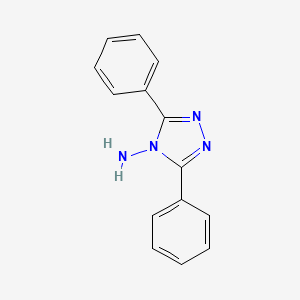

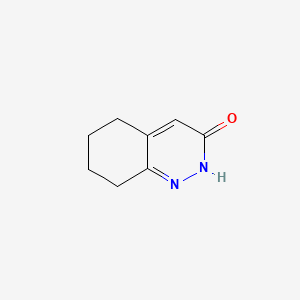

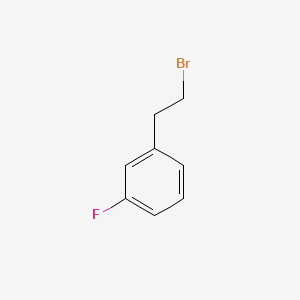

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)